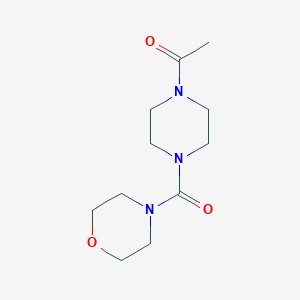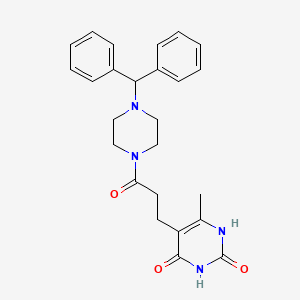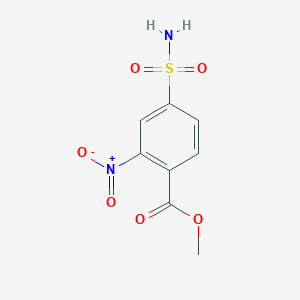
1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone” is a compound that contains a morpholine ring and a piperazine ring . It’s part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position have been synthesized . Another study reported the synthesis of N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl) acetamide hydrochloride and its sulfonamide derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone” can be inferred from its name. It contains a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Hybrids
This compound is used in the synthesis of novel heterocyclic hybrids . These hybrids have been synthesized and their structure was established with the facility of spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, Mass, etc .
Antibacterial Activity
The synthesized compounds have been evaluated for their in-vitro antibacterial activity . Compounds 6b, 6c, 6e, 6g, and 6j have revealed comparable antibacterial activity by displaying similar MIC values as the reference standard used . Compounds 6d, 6f, 6h and 6i have also revealed comparable antibacterial activity .
Antifungal Activity
In addition to antibacterial activity, these compounds have also been evaluated for their in-vitro antifungal activity .
Antioxidant Activity
The synthesized compounds have been evaluated for their antioxidant activities . Although antioxidant activities are seen as ordinary compared to the reference standard, interestingly compounds 6b, 6e, and 6g have displayed multi-target inhibitory action against different microbial, making it a possible choice as a single drug for the cater of multiple ailments . Compound 6i bearing strongly electron withdrawing substituents showed prominent antioxidant activities compared with remaining derivatives compared to the reference standard .
Synthesis of PI3K/mTOR Inhibitors
The synthetic routes of them can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3- d] pyrimidine nucleus .
Bactericidal Effects Against Gram-Negative Species
The synthesized derivatives with 4-benzoyl substituents at the 7- (4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species .
Zukünftige Richtungen
The future directions for research on “1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their antimicrobial activities , it could be worthwhile to investigate the antimicrobial activities of “1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone” and its derivatives. Additionally, more research could be done to fully characterize its physical and chemical properties, as well as its safety and hazards.
Eigenschaften
IUPAC Name |
1-[4-(morpholine-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-10(15)12-2-4-13(5-3-12)11(16)14-6-8-17-9-7-14/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZOPYCGXNZUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)

![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2828407.png)

![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)
![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)
![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)
![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)
![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828418.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828419.png)
